molecular formula C15H21NO3S B2814245 (7-(furan-2-yl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 1705516-28-4

(7-(furan-2-yl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2814245
CAS No.: 1705516-28-4
M. Wt: 295.4
InChI Key: LUBCVBWWFGZUCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-(furan-2-yl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazepane ring, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(furan-2-yl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiazepane intermediates, followed by their coupling under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(7-(furan-2-yl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiazepane ring can be reduced to form thiazolidines.

    Substitution: The methanone group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Thiazolidines and other reduced derivatives.

    Substitution: Various substituted methanone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (7-(furan-2-yl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the biological activity of related compounds.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (7-(furan-2-yl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone
  • (tetrahydro-2H-pyran-4-yl)methanone
  • (furan-2-yl)methanone

Uniqueness

(7-(furan-2-yl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone is unique due to its combination of three distinct ring systems This structural complexity provides it with unique chemical and biological properties that are not found in simpler compounds

Properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c17-15(12-4-9-18-10-5-12)16-6-3-14(20-11-7-16)13-2-1-8-19-13/h1-2,8,12,14H,3-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBCVBWWFGZUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.